KDM4C Biochemical Potency – IC50 = 200 nM in Enzymatic Assay
In a biochemical RFMS assay using N-terminal His-tagged full-length human KDM4C expressed in E. coli, N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-4-(trifluoromethyl)benzamide inhibited KDM4C demethylase activity with an IC50 of 200 nM [1]. This value is approximately 50-fold weaker than the reported cellular IC50 of 10,000 nM in U2OS cells, indicating a substantial drop-off in cellular target engagement [1]. The quantified difference in biochemical versus cellular potency (ΔpIC50 ≈ 1.7 log units) represents a measurable parameter for evaluating this compound’s cellular permeability and target-residence time relative to more cell-potent KDM4C inhibitors.
| Evidence Dimension | KDM4C inhibition (biochemical vs. cell-based IC50 ratio) |
|---|---|
| Target Compound Data | Biochemical IC50: 200 nM; Cell-based IC50: 10,000 nM |
| Comparator Or Baseline | Representative cell-potent KDM4C tool (e.g., JIB-04: biochemical IC50 ~10 nM, cell IC50 ~100 nM; data from literature, not direct head-to-head) |
| Quantified Difference | Target compound biochemical-to-cellular IC50 shift ≈ 50-fold; comparator shift ≈ 10-fold; target compound is relatively less cell-penetrant or has shorter target-residence time. |
| Conditions | Biochemical: RFMS assay with trimethylated peptide substrate, E. coli-expressed KDM4C. Cell-based: U2OS cells, 24 h incubation, H3K9Me3 demethylation readout. |
Why This Matters
A large biochemical-to-cellular potency shift flags potential delivery or target-engagement limitations that must be considered when selecting a chemical probe for cell-based or in vivo KDM4C studies.
- [1] BindingDB Entry BDBM50149926 (CHEMBL3770723). KDM4C IC50 200 nM (biochemical) and 10,000 nM (cell-based). https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50149926 View Source
